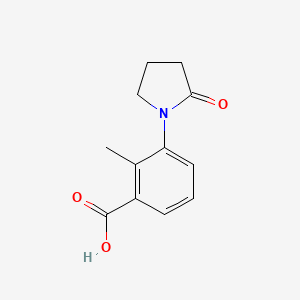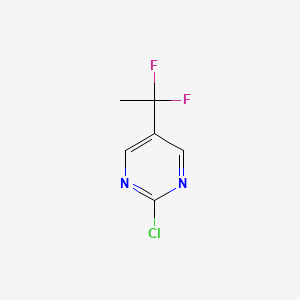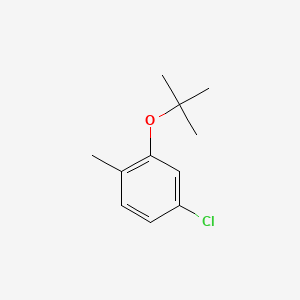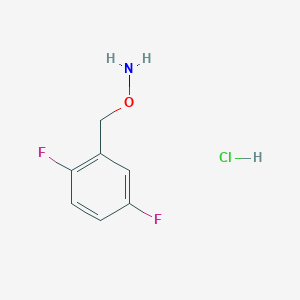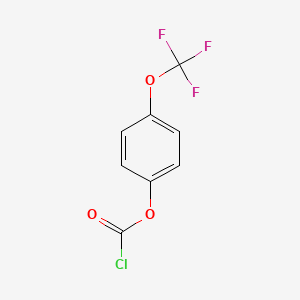
4-(Trifluoromethoxy)phenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)phenyl Chloroformate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a chloroformate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)phenyl Chloroformate typically involves the reaction of 4-(trifluoromethoxy)aniline with phosgene or methyl chloroformate. One common method includes the following steps :
-
Reaction with Phosgene
- 4-(Trifluoromethoxy)aniline is reacted with phosgene at low temperatures to form 4-(trifluoromethoxy)phenyl carbamoyl chloride.
- This intermediate is then reacted with methyl chloroformate to yield this compound.
-
Reaction with Methyl Chloroformate
- 4-(Trifluoromethoxy)aniline is reacted with methyl chloroformate in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and safety. The use of mixed alkali processes and controlled reaction conditions helps in achieving better efficiency and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethoxy)phenyl Chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(trifluoromethoxy)phenol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Toluene, dichloromethane.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Carbamates: Formed by reaction with amines.
Carbonates: Formed by reaction with alcohols.
Thiocarbonates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)phenyl Chloroformate has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethoxy)phenyl Chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group acts as an electron-withdrawing group, enhancing the electrophilicity of the chloroformate group and facilitating nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenyl Isocyanate: Similar in structure but contains an isocyanate group instead of a chloroformate group.
4-(Trifluoromethoxy)phenyl Carbamate: Formed by the reaction of 4-(Trifluoromethoxy)phenyl Chloroformate with amines.
Uniqueness
This compound is unique due to its combination of a trifluoromethoxy group and a chloroformate group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C8H4ClF3O3 |
|---|---|
Peso molecular |
240.56 g/mol |
Nombre IUPAC |
[4-(trifluoromethoxy)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H4ClF3O3/c9-7(13)14-5-1-3-6(4-2-5)15-8(10,11)12/h1-4H |
Clave InChI |
OMDGTIMRKQTDJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


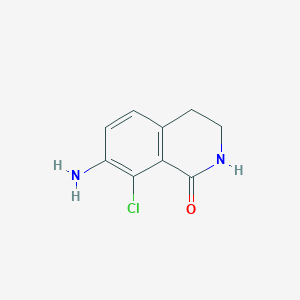
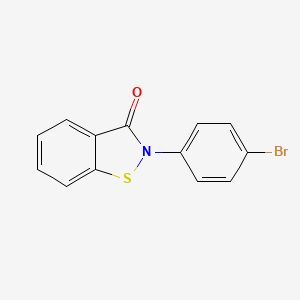

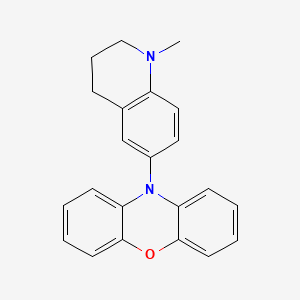
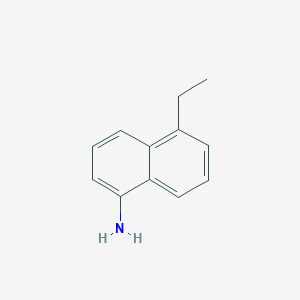
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
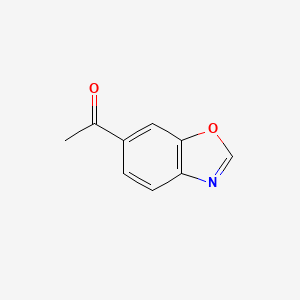
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
